molecular formula C25H33FN2O4S B3414526 8-(Adamantane-1-carbonyl)-4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane CAS No. 946344-93-0

8-(Adamantane-1-carbonyl)-4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane

Cat. No.: B3414526
CAS No.: 946344-93-0
M. Wt: 476.6 g/mol
InChI Key: TTWOGLMCNAXMLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(Adamantane-1-carbonyl)-4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane (CAS 946344-93-0) is a complex chemical compound with a molecular formula of C25H33FN2O4S and a molecular weight of 476.61 g/mol. This structurally unique reagent features an adamantane moiety, a motif renowned in medicinal chemistry for its ability to enhance the pharmacological properties of lead molecules. The adamantane structure is known for its rigidity and lipophilicity, which can influence a compound's binding affinity and metabolic stability . This specific compound incorporates this moiety alongside a piperidine-based spirocyclic system, a structural feature common in various FDA-approved drugs, and a fluorinated benzenesulfonyl group . Adamantane-based derivatives have demonstrated significant value in pharmaceutical research, with applications spanning antiviral, antidiabetic, and neurodegenerative disease therapeutics . Furthermore, recent scientific investigations highlight that novel adamantane derivatives are being synthesized and evaluated for their promising in vitro cytotoxic and apoptotic effects against various human carcinoma cell lines, underscoring the continued relevance of this structural class in oncology drug discovery research . The presence of the adamantane group also makes this compound of interest in the development of protein tyrosine kinase inhibitors, which are a key target in the treatment of abnormal cell growth disorders . This product is intended For Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

1-adamantyl-[4-(4-fluoro-3-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33FN2O4S/c1-17-10-21(2-3-22(17)26)33(30,31)28-8-9-32-25(28)4-6-27(7-5-25)23(29)24-14-18-11-19(15-24)13-20(12-18)16-24/h2-3,10,18-20H,4-9,11-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTWOGLMCNAXMLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCOC23CCN(CC3)C(=O)C45CC6CC(C4)CC(C6)C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share the 1-oxa-4,8-diazaspiro[4.5]decane core but differ in substituents, leading to variations in physicochemical and pharmacological properties:

Table 1: Structural and Property Comparison

Compound Name (CAS No.) Substituents (R1/R2) Molecular Formula Molecular Weight logP Key Features
Target Compound (946344-65-6) R1=Adamantane-1-carbonyl, R2=4-F-3-MePh-SO2 C21H22F2N2O4S 436.47 ~3.4* High lipophilicity (adamantane), enhanced metabolic stability
G499-0278 (ChemDiv) R1=4-BrPh-CO, R2=4-F-3-MePh-SO2 C21H22BrFN2O4S 497.39 3.412 Bromine increases molecular weight; potential halogen bonding interactions
BE99410 (946344-65-6) R1=4-FPh-CO, R2=4-F-3-MePh-SO2 C21H22F2N2O4S 436.47 ~3.4* Reduced steric bulk vs. adamantane; improved solubility
1326808-40-5 R1=3-MePh-CO, R2=Me C17H22N2O4 318.37 ~2.8 Carboxylic acid group enhances polarity; potential for ionic interactions
1326814-92-9 R1=2,4-F2Ph-CO, R2=Me C17H20F2N2O4 362.35 ~2.6 Di-fluorination enhances electron-withdrawing effects; lower logP

*Estimated based on analogous structures.

Key Differences and Implications

Adamantane vs. Aromatic Carbonyl Groups: The adamantane moiety in the target compound confers significant lipophilicity (logP ~3.4), which may improve blood-brain barrier penetration compared to fluorophenyl (logP ~3.4) or bromophenyl (logP ~3.4) analogs. However, this comes at the cost of reduced aqueous solubility .

Sulfonamide Substitutions :

  • The 4-fluoro-3-methylbenzenesulfonyl group is conserved in the target compound and G499-0278, suggesting its role in target binding (e.g., hydrogen bonding via sulfonyl oxygen). Compounds with simpler substituents (e.g., methyl in 1326808-40-5) lack this feature, which may reduce affinity .

Synthetic Complexity: Adamantane derivatives require multi-step syntheses involving ozonolysis and ketal formation (as in ), whereas benzoyl analogs (e.g., BE99410) are synthesized via straightforward acylations .

Pharmacological Considerations :

  • Spirocyclic compounds with adamantane groups (e.g., the target) are explored for antiviral and neuroprotective applications, while fluorinated analogs (e.g., BE99410) may prioritize metabolic stability in peripheral tissues .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 8-(Adamantane-1-carbonyl)-4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane, and how are intermediates characterized?

  • Methodological Answer : Synthesis typically involves multi-step reactions. For example:

Spirocyclic Core Formation : Reacting ketones or aldehydes with amines under anhydrous conditions to form the 1-oxa-4,8-diazaspiro[4.5]decane scaffold. Solvents like dichloromethane or acetonitrile are used, with catalysts such as triethylamine .

Functionalization : Introducing the adamantane-1-carbonyl group via acyl chloride coupling under reflux, followed by sulfonylation with 4-fluoro-3-methylbenzenesulfonyl chloride .

  • Characterization : Intermediates are validated via 1H^1H-NMR (to confirm spirocyclic geometry), IR (to detect carbonyl stretches at ~1700 cm1^{-1}), and mass spectrometry (to verify molecular weight) .

Q. How do structural modifications (e.g., fluorination, adamantane substitution) influence the compound’s stability and reactivity?

  • Methodological Answer :

  • Fluorine Effects : The 4-fluoro-3-methylbenzenesulfonyl group enhances metabolic stability by reducing cytochrome P450-mediated oxidation. This is confirmed via comparative stability assays in liver microsomes .
  • Adamantane Contribution : The bulky adamantane-1-carbonyl moiety improves lipophilicity (logP >3), as calculated via HPLC retention time correlation, facilitating blood-brain barrier penetration in neuropharmacology studies .

Advanced Research Questions

Q. How can computational chemistry optimize the synthesis of this spirocyclic compound, and what parameters are critical for reaction path prediction?

  • Methodological Answer :

  • Quantum Chemical Modeling : Tools like density functional theory (DFT) calculate transition-state energies for key steps (e.g., spirocyclization). For example, the activation energy for ring closure is minimized in polar aprotic solvents like DMF .
  • Reaction Path Screening : Machine learning algorithms (e.g., ICReDD’s workflow) prioritize reaction conditions by training on datasets of similar spirocyclic syntheses. Variables include solvent polarity, temperature, and catalyst loading .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Address discrepancies by measuring bioavailability (e.g., plasma concentration-time curves in rodents) and tissue distribution via LC-MS/MS. Poor in vivo efficacy often correlates with rapid clearance (>5 mL/min/kg) .
  • Metabolite Identification : Use high-resolution mass spectrometry (HRMS) to detect phase-I/II metabolites. For instance, sulfone oxidation or adamantane hydroxylation may generate inactive derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-(Adamantane-1-carbonyl)-4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane
Reactant of Route 2
Reactant of Route 2
8-(Adamantane-1-carbonyl)-4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.